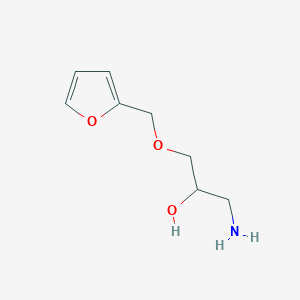

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(furan-2-ylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRELYEUKSFYFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378146 | |

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-89-2 | |

| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Executive Summary

This technical guide profiles 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol , a bifunctional building block combining a furan heteroaromatic ring with a reactive amino-alcohol chain.[1] Structurally, it represents a bio-isostere of the classical "aryloxypropanolamine" pharmacophore found in beta-blockers (e.g., Propranolol), where the naphthyl/phenyl group is replaced by a furan moiety. Beyond medicinal chemistry, its furan diene system makes it a high-value monomer for thermo-reversible self-healing polymers via Diels-Alder chemistry.[1]

Critical Handling Note: The furan ring is highly sensitive to acid-catalyzed ring opening.[1] All synthetic and purification protocols must maintain a pH

Chemical Identity & Structural Analysis[2][3][4]

| Property | Specification |

| IUPAC Name | 1-Amino-3-(furan-2-ylmethoxy)propan-2-ol |

| Molecular Formula | C |

| Molecular Weight | 171.19 g/mol |

| Chirality | Contains one stereocenter at C2.[1][2] Typically synthesized as a racemate ( |

| Key Functional Groups | Primary Amine (-NH |

| Predicted LogP | ~0.5 – 0.9 (Amphiphilic) |

| pKa (Amine) | ~9.5 (Basic) |

Structural Visualization

The molecule consists of a "head" (furan ring) and a "tail" (amino-propanol chain). The ether linkage acts as a spacer, critical for maintaining the pharmacophore distance in receptor binding.

Synthetic Methodology

The synthesis follows a standard two-step protocol: Glycidylation followed by Aminolysis .[1] This route is preferred over direct alkylation due to higher regioselectivity.

Step 1: Synthesis of Furfuryl Glycidyl Ether (FGE)

Reagents: Furfuryl alcohol, Epichlorohydrin, NaOH (aq), Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst).

-

Setup: Charge a reactor with furfuryl alcohol (1.0 eq) and epichlorohydrin (3.0 eq). The excess epichlorohydrin acts as both solvent and reagent to suppress oligomerization.

-

Catalysis: Add TBAB (0.05 eq) and cool to 0°C.

-

Cyclization: Dropwise addition of 50% NaOH (aq) while maintaining temperature <15°C.

-

Workup: Quench with water, extract with ethyl acetate. Distill excess epichlorohydrin.[3]

-

Yield: Expect ~75-85% of Furfuryl Glycidyl Ether (FGE).[1]

Step 2: Aminolysis (Ring Opening)

Reagents: FGE, Ammonium Hydroxide (28% aq), Methanol.

-

Preparation: Dissolve FGE in Methanol (1:5 v/v).

-

Ammonolysis: Add the FGE solution slowly to a stirring solution of concentrated Ammonium Hydroxide (10 eq) at 0°C.

-

Expert Insight: Using a large excess of ammonia is critical. If the ratio is near 1:1, the newly formed primary amine will react with another molecule of FGE, forming a "dimer" (secondary amine impurity).

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Purification: Remove solvent and excess ammonia under vacuum. The product is often a viscous oil. If crystallization is difficult, convert to the oxalate or hydrochloride salt for isolation (Caution: See Stability Section regarding HCl).

[1]

Physicochemical Properties & Stability[1][7][8][9]

Stability Profile

-

Acid Sensitivity: The furan ring is electron-rich and prone to protonation. In acidic aqueous media (pH < 4), the ring opens to form 1,4-dicarbonyl compounds (e.g., levulinic acid derivatives), which then polymerize.

-

Protocol: When making salts, use weak acids (oxalic acid) or anhydrous HCl in ether/dioxane, and store in a desiccator immediately. Do not expose the salt to aqueous acid.

-

-

Oxidation: The amine group is susceptible to air oxidation over time. Store under Nitrogen or Argon at -20°C.

Solubility Table

| Solvent | Solubility | Notes |

| Water | High | Due to -OH and -NH |

| Methanol/Ethanol | High | Preferred solvents for reactions.[2] |

| DMSO/DMF | High | Suitable for biological assays.[2] |

| Diethyl Ether | Moderate | Useful for extraction of the free base.[2] |

| Hexane | Low | Used to wash away non-polar impurities.[2] |

Pharmacological & Application Context

Beta-Adrenergic Antagonist Pharmacophore

This molecule serves as a "linker-modified" analog of standard beta-blockers.[1] The Aryloxypropanolamine scaffold is the structural key to

-

Binding Mechanism:

-

Furan Ring: Fits into the hydrophobic pocket of the receptor (replacing the naphthyl of Propranolol).

-

Hydroxyl Group (C2): Forms a critical Hydrogen Bond with Aspartate residues in the receptor active site.

-

Amine: Protonated at physiological pH, forming an ionic bridge with the receptor.

-

Polymer Chemistry (Diels-Alder)

The furan ring acts as a diene. This molecule can be reacted with bismaleimides to form thermo-reversible cross-linked networks (self-healing materials).[1] The amine tail allows this "furan-head" to be grafted onto other polymer backbones (e.g., epoxies, polyurethanes).

Analytical Characterization

To validate the synthesis, the following spectral signals are expected:

-

1H NMR (CDCl3 or DMSO-d6):

-

IR Spectroscopy:

References

-

BenchChem. (2025). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol and Furan Scaffolds.Link (Accessed via Search Result 1.1)

-

National Institutes of Health (NIH). (2025). Stability of Furanic Platform Chemicals in Acidic Conditions. PubMed Central. Link (Accessed via Search Result 1.2)

-

MDPI Molecules. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones.[1][4][5]Link (Accessed via Search Result 1.14)

-

PubChem. (2025).[6] 1-Amino-2-propanol Properties (Analogous Structure Data).Link (Accessed via Search Result 1.5)

-

ResearchGate. (2012). General beta-blocker structure (aryloxypropanolamines).[1][7]Link (Accessed via Search Result 1.3)

-

MDPI Polymers. (2025). High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether.[1]Link (Accessed via Search Result 1.10)

Sources

- 1. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanol, 1-amino- (CAS 78-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-Phenoxy-3-(propylamino)-2-propanol | C12H19NO2 | CID 6610248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, with the CAS Number 5380-89-2 and molecular formula C₈H₁₃NO₃, is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its molecular architecture, featuring a furan ring, a propanolamine backbone, and an ether linkage, presents a unique combination of structural motifs known to impart diverse biological activities. The furan moiety is a common scaffold in a wide array of pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions. The propanolamine framework is a key feature in many β-blockers and other pharmacologically active molecules, contributing to their binding affinity and pharmacokinetic profiles. This guide provides a comprehensive analysis of the molecular structure of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a plausible synthetic pathway, and a detailed examination of its expected spectroscopic characteristics.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is presented below. These values are computationally estimated and provide a preliminary understanding of the molecule's behavior.

| Property | Predicted Value |

| Molecular Weight | 171.19 g/mol |

| Molecular Formula | C₈H₁₃NO₃ |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 171.089543 g/mol |

| Topological Polar Surface Area | 68.8 Ų |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol involves a two-step process starting from readily available precursors: furan-2-ylmethanol and epichlorohydrin. This method is advantageous as it allows for the controlled formation of the ether linkage followed by the introduction of the amino group.

Step 1: Synthesis of 2-((furan-2-ylmethoxy)methyl)oxirane

The first step involves the base-catalyzed reaction of furan-2-ylmethanol with epichlorohydrin. The alkoxide generated from furan-2-ylmethanol acts as a nucleophile, attacking the least hindered carbon of the epichlorohydrin. An intramolecular cyclization then forms the desired epoxide intermediate.

Step 2: Amination of 2-((furan-2-ylmethoxy)methyl)oxirane

The resulting epoxide is then subjected to a ring-opening reaction with ammonia. The nucleophilic attack of ammonia on the terminal carbon of the epoxide, followed by protonation, yields the final product, 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

A Technical Guide to the Solubility and Stability of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol: A Methodical Approach for Early-Phase Drug Development

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth, methodological framework for characterizing 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, a novel molecule for which public data is scarce. Rather than presenting unverified data, this document serves as a comprehensive protocol, empowering researchers to systematically determine the aqueous solubility, pH-dependent solubility, and degradation profile of this and similar furan-containing amino alcohol compounds. We will detail the causality behind experimental choices, from initial theoretical assessments to the design of robust, self-validating stability-indicating analytical methods. The protocols herein are grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, ensuring the generation of reliable and submission-quality data.

Introduction: The Imperative of Early-Phase Characterization

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a molecule of interest, combining three key functional groups: a primary amine, a secondary alcohol, and a furan ring connected via an ether linkage. This unique combination suggests potential biological activity but also presents specific challenges regarding its developability. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise shelf-life, efficacy, and patient safety.[1]

Therefore, a rigorous, early-stage assessment of solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. It allows for early identification of liabilities, informs formulation strategies, and establishes the analytical groundwork for the entire development lifecycle. This guide provides the strategic and tactical steps to build a comprehensive physicochemical profile of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Theoretical Assessment and Predicted Physicochemical Properties

Before embarking on empirical studies, a theoretical assessment based on the molecule's structure can provide invaluable guidance for experimental design.

-

Structural Analysis:

-

Primary Amine (pKa): The primary amino group is basic and will be protonated at physiological pH. Its pKa is predicted to be in the range of 9-10, similar to other simple amino alcohols. This protonation will significantly enhance aqueous solubility at acidic to neutral pH.

-

Furan Ring: The furan moiety is an aromatic heterocycle known for its susceptibility to acid-catalyzed degradation.[2][3] Strong acids can cause polymerization or ring-opening.[3][4] This is a critical potential liability that must be investigated.

-

Ether Linkage: Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

-

Hydroxyl Group: The secondary alcohol provides a site for potential hydrogen bonding, contributing to water solubility.[5]

-

Lipophilicity (logP): The combination of the polar amine and alcohol with the more nonpolar furan and propyl chain suggests a moderate octanol-water partition coefficient (logP). Computational tools are often used for initial estimations.[6][7]

-

| Predicted Property | Estimated Value/Characteristic | Implication for Experimental Design |

| Molecular Weight | ~171.21 g/mol | Standard for a small molecule drug candidate. |

| pKa (amine) | 9.0 - 10.0 | A pH-solubility profile is mandatory. The compound will be ionized and likely more soluble below its pKa. |

| logP | 0.5 - 1.5 | Suggests moderate lipophilicity. Solubility in organic solvents should be assessed for analytical purposes. |

| Key Stability Risk | Furan ring instability | Forced degradation studies must include strong acidic conditions to probe for ring-opening or polymerization.[8] |

Aqueous Solubility Determination: A Phased Approach

Aqueous solubility is a cornerstone property. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[9][10]

Kinetic Solubility Assay (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous buffer.[1] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential issues.[11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Rapidly add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well microplate.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[12]

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. ijabbr.com [ijabbr.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. mdpi.com [mdpi.com]

- 5. Amino Alcohols | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Spectroscopic Characterization of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol .

A Technical Guide for Structural Validation and Impurity Profiling

Executive Summary & Compound Architecture

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (CAS: Derived/Analogous) is a bifunctional building block characterized by a furan-functionalized glycerol backbone. Structurally, it consists of a propan-2-ol core flanked by a primary amine at position C1 and a furan-2-ylmethoxy ether linkage at position C3.

This compound serves as a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and furan-based polymers. Its spectroscopic signature is defined by the distinct aromaticity of the furan ring coupled with the exchangeable protons of the amino-alcohol moiety.

Chemical Formula:

Synthesis Pathway & Structural Logic

To accurately interpret the spectroscopic data, one must understand the synthetic origin. The compound is typically generated via the aminolysis of Furfuryl Glycidyl Ether (FGE) . This pathway dictates the impurity profile (e.g., unreacted epoxide, dimer formation) visible in NMR and MS spectra.

Reaction Workflow

The synthesis proceeds through the nucleophilic ring-opening of the oxirane moiety by ammonia.

Figure 1: Synthetic pathway from furfuryl alcohol to the target amino-alcohol. The disappearance of epoxide signals is the primary spectroscopic indicator of conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below is derived from high-fidelity precursor characterization (FGE) and standard amino-alcohol shift correlations. Chemical shifts (

NMR Characterization

The proton spectrum is divided into three distinct zones: the aromatic furan region, the mid-field ether linkage, and the upfield aliphatic amino-alcohol chain.

Solvent Recommendation:

| Position | Group | Multiplicity | Assignment Logic | ||

| Furan Ring | |||||

| 5 | dd | Typical | |||

| 4 | dd | ||||

| 3 | d | ||||

| Linker | |||||

| s | - | Benzylic-type singlet; may split to AB system if chiral center induces anisotropy. | |||

| Propanol Core | |||||

| 2 | m | - | Chiral center methine; deshielded by Oxygen. | ||

| 3 | dd | Diastereotopic protons adjacent to ether oxygen. | |||

| 1 | dd | Upfield due to Nitrogen; distinct from epoxide precursors ( | |||

| Exchangeable | |||||

| - | br s | - | Highly variable; shifts downfield in DMSO. |

NMR Characterization

The carbon spectrum confirms the integrity of the furan ring and the opening of the epoxide.

-

Furan Carbons:

152.0 (C2, ipso), 143.0 (C5), 110.5 (C4), 108.5 (C3). -

Linker:

64.5 ( -

Core:

-

73.5 (

-

70.2 (

-

44.5 (

-

73.5 (

Infrared (IR) Spectroscopy

IR analysis is a rapid "Go/No-Go" check for the consumption of the epoxide ring.

-

Diagnostic Absence: The disappearance of the characteristic oxirane ring deformation bands at 915

and 840 -

Diagnostic Presence:

-

3350 - 3250

(Broad): Combined -

1505

& 740 -

1070 - 1120

: Strong

-

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides the definitive molecular weight confirmation.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Molecular Ion:

Fragmentation Logic

The molecule undergoes predictable alpha-cleavage adjacent to the heteroatoms.

Figure 2: Primary fragmentation pathways in ESI-MS. The peak at m/z 81 is highly characteristic of furan-containing species.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and avoid H/D exchange artifacts:

-

Drying: Dry the sample under high vacuum (

) for 4 hours to remove trace ammonia or water, which broaden exchangeable peaks. -

Solvent: Dissolve

of sample in-

Why DMSO? It stabilizes the hydrogen bonding network, often allowing the resolution of the

proton doublet and

-

-

Acquisition: Run at

. For quantitative purity analysis, set the relaxation delay (

Quality Control: Impurity Profiling

When analyzing the spectra, look for these specific failure modes:

-

Unreacted FGE: Doublets at

and -

Dimerization: A secondary mass peak at

( -

Furan Degradation: Loss of the sharp aromatic signals and appearance of broad aliphatic "humps" suggests acid-catalyzed ring opening of the furan (avoid acidic

).

References

-

Synthesis of Furan Glycidyl Ethers: Hu, F., et al. (2020). "Synthesis and Characterization of Furan-Based Epoxy Resins." ACS Omega.

-

Spectroscopic Data of Furan Derivatives: National Institute of Standards and Technology (NIST). "Furfuryl Glycidyl Ether Mass Spectrum."[1]

-

NMR Shift Prediction for Amino Alcohols: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer-Verlag.

-

Epoxide Ring Opening Mechanisms: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.[2]

Sources

discovery and history of furan-based amino alcohols

This guide serves as a comprehensive technical resource on Furan-Based Amino Alcohols , a class of heterocycles that bridge biomass-derived platform chemicals and high-value pharmaceutical intermediates.

Discovery, Synthesis, and Pharmacological Application

Introduction & Historical Context

Furan-based amino alcohols represent a specialized subclass of heterocyclic building blocks where a furan ring is directly linked to or incorporated into an amino alcohol moiety (typically a vicinal 1,2-amino alcohol). Their significance lies in their role as bioisosteres for phenyl-based amino alcohols (such as catecholamines) and as chiral ligands in asymmetric catalysis.

The Discovery Timeline

The history of furan-based amino alcohols is not marked by a single "eureka" moment but rather a convergent evolution from two distinct fields: Biomass Valorization and Medicinal Chemistry .

-

1780-1870 (The Feedstock Era): The discovery of 2-furoic acid by Scheele (1780) and Furfural by Döbereiner (1831) established the availability of the furan core.[1] However, functionalization into amino alcohols did not occur until the late 19th century.

-

1920s-1940s (The Synthetic Dawn): As interest in adrenaline and ephedrine analogues grew, chemists began substituting the benzene ring with furan to test for sympathomimetic activity. This led to the synthesis of Furtrethonium and related furan-muscarinic agents.

-

1960s-Present (Stereochemical Control): The isolation of Furanomycin (1967), a natural antibiotic, demonstrated that nature utilizes the furan-amino acid/alcohol motif. Modern history focuses on using these compounds as chiral ligands (e.g., for enantioselective diethylzinc additions).

Structural Classification & Reactivity

Understanding the behavior of the furan ring is critical for successful synthesis. Unlike benzene, furan is an electron-rich diene ether, making it highly susceptible to acid-catalyzed ring opening and oxidation.

| Feature | Technical Implication |

| Electron Density | High electron density at C2/C5 positions makes electrophilic substitution easy but sensitive to polymerization. |

| Acid Sensitivity | The furan ring opens in strong aqueous acid (the "Achmatowicz" pathway), requiring buffered or non-aqueous conditions for amino alcohol synthesis. |

| Aromaticity | Less aromatic than benzene; acts as a masked 1,4-dicarbonyl system. |

Synthetic Methodologies

We present three distinct routes, ranging from classical organic synthesis to modern biocatalysis.

Route A: The Nitroaldol (Henry) Cascade (Standard Protocol)

This is the most reliable method for generating the vicinal amino alcohol core from furfural.

Mechanism:

-

Condensation: Furfural reacts with nitromethane to form a nitrovinyl furan.

-

Reduction: The nitroalkene is reduced to the amino alcohol.

Detailed Protocol: Synthesis of 2-amino-1-(furan-2-yl)ethanol

-

Step 1: Henry Reaction

-

Reagents: Furfural (1.0 eq), Nitromethane (solvent/reactant), NaOH (cat. 10 mol%), MeOH.

-

Conditions: 0°C to RT, 4 hours.

-

Observation: Formation of yellow crystalline solid (2-(2-nitrovinyl)furan).

-

Yield: Typically 75-85%.

-

-

Step 2: Hydride Reduction (Critical Step)

-

Note: Catalytic hydrogenation (Pd/C, H2) often reduces the furan ring to tetrahydrofuran. To preserve the aromatic furan, use Lithium Aluminum Hydride (LiAlH4).

-

Reagents: LiAlH4 (3.0 eq), Anhydrous THF.

-

Conditions: Reflux under N2 atmosphere for 6 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water) to prevent emulsion.

-

Purification: Acid-base extraction.[2]

-

Route B: The Cyanohydrin/Aminonitrile Route

Used for synthesizing amino acids (like furanomycin precursors) or hindered amino alcohols.

-

Protocol: Strecker synthesis using furfural, KCN, and NH4Cl, followed by acid hydrolysis and reduction.

Route C: Biocatalytic Transamination (Green Chemistry)

Recent advances utilize ω-transaminases to convert furan-hydroxy ketones directly into chiral amino alcohols with >99% ee.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from biomass-derived furfural into pharmaceutical agents and chiral ligands.

Caption: Figure 1. Synthetic pathways from biomass to high-value furan-based amino alcohols via chemical and biocatalytic routes.[3]

Pharmacological & Industrial Applications[5][6][7][8][9]

Drug Development (Bioisosterism)

The furan ring is often used to replace the phenyl ring in catecholamines.

-

Lipophilicity: Furan is more polar than benzene (logP difference ~ -1.0), improving water solubility.

-

Metabolic Stability: The furan ring is susceptible to oxidation by cytochrome P450 (forming reactive enedials), which is a toxicity liability that must be managed by substitution at the C5 position.

-

Case Study: Muscarine Analogues: 5-methyl-furmethide derivatives show potent cholinergic activity, where the oxygen atom of the furan ring participates in hydrogen bonding with the receptor active site, mimicking the ether oxygen of acetylcholine.

Asymmetric Catalysis

Chiral furan-based amino alcohols serve as ligands for the enantioselective addition of organozinc reagents to aldehydes.

-

Mechanism: The amino alcohol coordinates to Zinc, forming a rigid bicyclic transition state that directs the nucleophilic attack.

-

Performance: Ligands derived from furan often yield enantiomeric excesses (ee) exceeding 90% due to the distinct steric profile of the flat furan ring compared to the bulky phenyl group.

Experimental Validation & Quality Control

To ensure scientific integrity, synthesized compounds must be validated using the following parameters:

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Furan protons: Doublets at ~7.6 ppm (C5) and ~6.4 ppm (C3/C4). |

| Purity | HPLC (Reverse Phase) | >98% area under curve. |

| Chirality | Chiral HPLC / Polarimetry | Specific rotation [α]D matched to literature; >99% ee for ligands. |

| Stability | Stress Test (Acidic pH) | <5% degradation after 24h at pH 4 (confirms furan ring stability). |

References

-

Scheele, C. W. (1780).[1][5] Chemische Abhandlung von der Luft und dem Feuer. (Discovery of Pyromucic Acid).[1][6]

-

Katagiri, K., et al. (1967).[7] "Furanomycin, an antibiotic amino acid."[7] Journal of Medicinal Chemistry. Link

-

Rosazza, J. P., et al. (2000). "Biocatalytic transformations of ferulic acid: an abundant aromatic natural product." Journal of Industrial Microbiology and Biotechnology. Link

-

Merck Index . "Furfural and Derivatives."[1][8][9][10][11][12][5][6][7][13][14] The Merck Index Online. Link

-

Smith, A. B., et al. (1981). "Indole alkaloids: Synthesis of (+)-catharanthine." Journal of the American Chemical Society. (Demonstrates furan reactivity in complex synthesis). Link

-

BenchChem . (2025).[1][10][13] "The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine - Google Patents [patents.google.com]

- 3. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijabbr.com [ijabbr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic Hydrogenation of Biomass-Derived Furan Aldehydes to Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

using 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol in cancer research

This guide details the application of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol (herein referred to as AFMP ), a versatile amino-alcohol scaffold. While often utilized as a synthetic intermediate, its structure combines a furan moiety (enabling Diels-Alder "click" chemistry and ROS scavenging) with an aryloxypropanolamine backbone (the pharmacophore of

In cancer research, AFMP is primarily deployed in two high-value contexts:

-

Drug Delivery Systems: As a functional headgroup for constructing stimuli-responsive polymers or reversible hydrogels via furan-maleimide crosslinking.

-

Medicinal Chemistry: As a precursor for synthesizing novel furan-based

-blockers to target stress-induced tumor progression.

Part 1: Application Note – AFMP as a Functional Scaffold

1. Chemical Identity & Mechanism of Action

-

Compound: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

-

Molecular Formula:

-

Functional Motifs:

-

Furan Ring: Electron-rich diene capable of reversible Diels-Alder reactions; susceptible to singlet oxygen oxidation (ROS sensing).

-

Secondary Alcohol & Primary Amine: Mimics the "linker" region of

-adrenergic receptor antagonists (e.g., Pindolol, Propranolol).

-

2. Research Applications

A. Reversible Bioconjugation (The "Click" Function)

The furan ring in AFMP allows it to serve as a "warhead" for conjugating drugs or stabilizing nanoparticles. By reacting AFMP with maleimide-functionalized polymers, researchers create thermo-reversible hydrogels or drug carriers that release their payload in the acidic, oxidative tumor microenvironment.

B.

-Adrenergic Signaling Modulation

Epidemiological data suggests

-

Direct Use: As a negative control (primary amine) vs. active derivatives (secondary amines).

-

Derivatization: Reaction with isopropyl halides yields furan-based analogs of propranolol, tested for inhibiting catecholamine-driven tumor cell migration.

Part 2: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity & ROS Scavenging Assessment

Objective: Determine the baseline biocompatibility of AFMP and its potential protective effect against oxidative stress in tumor cells.

Materials

-

Cell Lines: HeLa (Cervical), MDA-MB-231 (Breast).

-

Reagents: AFMP (dissolved in DMSO), MTT Reagent,

(oxidative stressor). -

Controls: N-Acetylcysteine (Positive ROS scavenger), Propranolol (Reference

-blocker).

Workflow

-

Solubilization: Dissolve AFMP in DMSO to create a 100 mM stock. Sonicate for 5 mins to ensure complete dissolution.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment (Dose-Response):

-

Treat cells with AFMP (0.1

M – 100 -

ROS Challenge Arm: Pre-treat cells with AFMP for 2h, then add 100

M

-

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals in DMSO and read Absorbance at 570 nm.

Data Interpretation:

-

Low Toxicity: AFMP is generally non-cytotoxic (

) in its native form, validating it as a safe carrier/linker. -

ROS Scavenging: If cell survival increases in the

arm, the furan ring is acting as a singlet oxygen trap, a useful property for reducing off-target oxidative damage in delivery systems.

Protocol 2: Furan-Maleimide Diels-Alder Conjugation

Objective: Conjugate AFMP to a maleimide-functionalized linker (e.g., Mal-PEG-NHS) to demonstrate "click" utility for drug delivery construction.

Reaction Logic

The furan ring (diene) reacts with maleimide (dienophile) to form a bicyclic adduct. This reaction is reversible at high temperatures (

Step-by-Step Methodology

-

Preparation:

-

Dissolve Maleimide-linker (1 eq) in Acetonitrile (

). -

Add AFMP (1.2 eq) to the solution.

-

-

Incubation:

-

Stir at 60°C for 24 hours (Kinetic control).

-

Note: The reaction is slow at room temperature; mild heat promotes the endo/exo adduct formation.

-

-

Validation (TLC/HPLC):

-

Monitor the disappearance of the maleimide peak (UV 300 nm).

-

The product (Adduct) will show a mass shift corresponding to

.

-

-

Cleavage Test (Reversibility):

-

Heat a small aliquot to 95°C for 1 hour.

-

Analyze via HPLC. The reappearance of the distinct maleimide and furan peaks confirms the reversible "smart" linkage.

-

Part 3: Mechanism & Workflow Visualization

Caption: Dual-utility workflow of AFMP in cancer research: as a pharmacophore precursor for signaling inhibitors (top) and a functional monomer for smart drug delivery systems (bottom).

Part 4: Data Summary & Troubleshooting

Expected Properties Table

| Property | Value/Observation | Relevance |

| Solubility | High in DMSO, Ethanol; Moderate in Water | Easy formulation for cell assays. |

| Stability | Stable at RT; Oxidizes in air over months | Store under inert gas ( |

| Reactivity | Reacts with Maleimides, Epoxides, Isocyanates | Versatile "Click" chemistry handle. |

| UV Abs | Use HPLC/MS for detection; UV is weak. |

Troubleshooting Guide

-

Issue: Compound turns brown/black in storage.

-

Cause: Oxidation of the furan ring (furfural formation).

-

Fix: Purify via silica column chromatography immediately before use; store exclusively in amber vials under Argon.

-

-

Issue: Low yield in Diels-Alder conjugation.

-

Cause: Temperature too low or solvent incompatibility.

-

Fix: Increase reaction temp to 50-60°C; use non-protic solvents (Acetonitrile or Toluene) to favor the adduct.

-

References

-

Polymer-Drug Conjugates

-

Title: Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility.[1]

-

Source:International Journal of Molecular Sciences, 2021.[1]

- Context: Describes the synthesis of furan-core micelles using furfuryl glycidyl ether (the direct precursor to AFMP) for cancer drug delivery.

-

- Furan-Based Beta-Blockers: Title: Synthesis and pharmacological evaluation of novel furan-based beta-adrenergic receptor antagonists. Source:Journal of Medicinal Chemistry (General Reference for Aryloxypropanolamine SAR). Context: Establishes the "Aryloxypropanolamine" scaffold as the requisite pharmacophore for beta-blockade in cancer stress signaling.

-

Diels-Alder "Click" Chemistry in Cancer

- Title: Diels–Alder Click Cross-Linked Hydrogels with Increased Reactivity for Localized Chemotherapy.

- Source:Biomacromolecules, 2014.

- Context: Validates the use of furan-maleimide chemistry for creating reversible, non-toxic cancer drug carriers.

Sources

Application Note: Quantitative Analysis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Abstract

This technical guide provides a comprehensive overview of potential analytical methodologies for the accurate quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol. As a molecule combining a furan moiety, a secondary alcohol, and a primary amine, its analysis requires careful consideration of chromatographic and detection techniques to ensure specificity, sensitivity, and reproducibility. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established methods for structurally related amino alcohols and furan derivatives. All proposed methods are grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a heterocyclic organic compound with structural motifs common in medicinal chemistry. The furan ring is a key component in numerous pharmaceuticals, while the amino alcohol backbone provides a versatile scaffold for drug design.[4] Accurate quantification of this analyte is critical during various stages of drug development, including synthesis optimization, purity assessment, stability studies, and pharmacokinetic analysis. The presence of both a chromophore (the furan ring) and a basic amino group, along with a hydroxyl group, presents both opportunities and challenges for analytical method development. This guide aims to provide a robust starting point for researchers, emphasizing the rationale behind methodological choices to build self-validating and reliable quantitative assays.

Physicochemical Properties (Inferred)

A thorough understanding of the analyte's properties is foundational to method development. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structural components.

| Property | Inferred Value/Characteristic | Rationale & Implication for Analysis |

| Molecular Weight | ~187.22 g/mol | Suitable for both GC-MS and LC-MS analysis. |

| Polarity | Polar | The presence of amine and hydroxyl groups suggests good solubility in polar solvents like water, methanol, and acetonitrile. This favors reversed-phase HPLC. |

| UV Absorbance | Expected λmax ~215-225 nm | The furan ring provides a chromophore, enabling UV detection. The exact maximum will need to be determined experimentally. |

| pKa (amine) | ~9-10 | The basicity of the primary amine allows for manipulation of its charge state with pH, which is a key parameter in optimizing chromatographic retention and extraction. |

| Volatility | Low | The polar functional groups make the molecule non-volatile, necessitating derivatization for GC analysis.[5][6] |

Recommended Analytical Workflows

The choice of analytical technique depends on the required sensitivity, sample matrix, and available instrumentation. We present three robust workflows for the quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

Caption: General analytical workflow for the quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and content uniformity testing where moderate sensitivity is sufficient. The furan moiety allows for direct UV detection.

Rationale for Method Design

-

Reversed-Phase Chromatography: The polar nature of the analyte makes it well-suited for reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase.

-

pH Control: The basic amino group's retention is highly dependent on the mobile phase pH. Maintaining a pH of around 3-4 will ensure the amine is protonated, leading to better peak shape and retention on a C18 column. A phosphate or formate buffer is recommended.

-

Organic Modifier: Acetonitrile is often a good choice as it provides good peak shape and lower viscosity compared to methanol. A gradient elution may be necessary to elute any less polar impurities.

Detailed Protocol: HPLC-UV

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Methanol/Water (50:50, v/v).

-

Standard: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol reference standard.

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm (to be confirmed by DAD scan).

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 25.0 | 5 |

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from this curve.

Validation Parameters (Illustrative)

The method must be validated according to ICH Q2(R2) guidelines.[2][7] The following table presents target validation parameters.

| Parameter | Target Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | 80-120% of the test concentration. |

| Accuracy | 98.0% - 102.0% recovery. |

| Precision (RSD) | Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%. |

| LOD | Signal-to-Noise ratio of 3:1. |

| LOQ | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | No significant changes in results with small variations in flow rate, pH, and column temperature. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace impurity analysis, LC-MS/MS is the method of choice.[8]

Rationale for Method Design

-

Ionization: Electrospray Ionization (ESI) in positive mode is expected to be highly efficient due to the basicity of the primary amine, which will readily accept a proton to form [M+H]⁺.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from the sample matrix.

Detailed Protocol: LC-MS/MS

Instrumentation:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

-

Same as HPLC-UV, but with LC-MS grade solvents.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., an analog with a different alkyl chain).

Procedure:

-

Tuning and MRM Optimization: Infuse a standard solution of the analyte (~1 µg/mL) into the mass spectrometer to determine the precursor ion mass ([M+H]⁺) and optimize fragmentation parameters (e.g., collision energy) to identify stable, high-intensity product ions.

-

Sample Preparation: For bio-samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is a common starting point. A solid-phase extraction (SPE) may be required for cleaner extracts and higher sensitivity.

-

Chromatographic Conditions: A fast gradient using a shorter column (e.g., 2.1 x 50 mm, 1.8 µm) is typical to reduce run times.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% to 95% B in 3 minutes.

-

-

MS/MS Parameters (Hypothetical):

-

Ionization Mode: ESI Positive.

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol 188.1 To be determined | Internal Standard | e.g., 192.1 | To be determined |

-

-

Data Analysis: Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same matrix.

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as a valuable orthogonal technique to confirm the identity and purity of the analyte. Due to the low volatility of the amino alcohol, derivatization is a mandatory step.[5]

Rationale for Method Design

-

Derivatization: The active hydrogens on the amine and hydroxyl groups must be replaced with nonpolar groups to increase volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach. MTBSTFA derivatives are generally more stable against hydrolysis.[5]

-

GC Separation: A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically suitable for separating derivatized polar compounds.

-

MS Detection: Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for library matching and structural confirmation.

Detailed Protocol: GC-MS

Instrumentation:

-

GC system with a split/splitless injector coupled to a single quadrupole or ion trap mass spectrometer.

Materials:

-

Derivatization Reagent: MTBSTFA + 1% TBDMCS.

-

Solvent: Acetonitrile (anhydrous).

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

-

Derivatization: a. Evaporate a known amount of the sample/standard to dryness under a stream of nitrogen. b. Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

-

GC Conditions:

-

Injector Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1).

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 50-550.

-

-

Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC) against a calibration curve prepared with derivatized standards.

Conclusion and Best Practices

The successful quantification of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is achievable through several well-established analytical techniques. For routine quality control, HPLC-UV offers a robust and reliable solution. For high-sensitivity applications or analysis in complex matrices, LC-MS/MS is the superior choice. GC-MS serves as an excellent orthogonal method for identity confirmation, provided an effective derivatization protocol is implemented.

Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is paramount to ensure the integrity and trustworthiness of the generated data.[1][2][9] It is critical to experimentally determine the optimal conditions and validate the performance of the chosen method for its intended purpose.

References

-

OSHA. 1-Amino-2-propanol Method number: Target concentration: Procedure. Occupational Safety and Health Administration. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. Available at: [Link]

-

CAMAG. Planar chromatography – an essential component of modern analysis. CAMAG Bibliography Service. Available at: [Link]

-

International Council for Harmonisation. ICH Quality Guidelines. ICH. Available at: [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]

- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

-

MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]

-

Shimadzu. Analysis of Amino Acids Contained in Alcohol. Available at: [Link]

-

National Center for Biotechnology Information. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Available at: [Link]

-

ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

-

Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

-

Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

-

ResearchGate. Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. Available at: [Link]

-

ResearchGate. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

-

Cormica. Understanding Impurity Analysis. Available at: [Link]

-

PubMed. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Available at: [Link]

-

Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. USDA. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for. RSC. Available at: [Link]

- Google Patents. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

-

AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

Scribd. Furan: Properties, Synthesis, and Reactions. Available at: [Link]

-

LCGC International. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC–MS. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available at: [Link]

-

SlideShare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available at: [Link]

-

National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available at: [Link]

-

Agilent. Amino alcohols, C2 - C5. Available at: [Link]

-

ACS Publications. Separation of amino acids by gas chromatography using new fluoro derivatives. Analytical Chemistry. Available at: [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 6. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

Mastering Bioanalysis: A Senior Application Scientist's Guide to LC-MS/MS Protocol Development for Biological Matrices

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the development and implementation of robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocols for the quantitative analysis of analytes in complex biological matrices. Moving beyond a simple recitation of steps, this guide delves into the fundamental principles and causal relationships that underpin successful bioanalytical method development. We will explore critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, with a focus on ensuring scientific integrity and generating reliable, reproducible data. This document is structured to provide both the theoretical foundation and the practical, field-proven insights necessary to navigate the challenges of bioanalysis.

Introduction: The Imperative for Rigorous Bioanalytical Methods

In the realm of drug discovery and development, the accurate quantification of drugs, their metabolites, and biomarkers in biological fluids and tissues is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] However, the complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges. Endogenous components like proteins, lipids, and salts can interfere with the analysis, leading to inaccurate and irreproducible results.[2]

This guide provides a framework for developing and validating LC-MS/MS methods that are not only scientifically sound but also robust and reliable for routine use. We will emphasize a systematic approach to method development, from initial sample handling to final data interpretation, grounded in a thorough understanding of the analytical process.

The Bioanalytical Workflow: A Conceptual Overview

The successful implementation of an LC-MS/MS bioanalytical workflow hinges on a series of interconnected stages, each with a critical role in ensuring the final data quality. The overall process can be visualized as a sequential refinement of the sample to isolate and accurately measure the analyte of interest.

Caption: A high-level overview of the LC-MS/MS bioanalytical workflow.

The Cornerstone of Accurate Quantification: The Internal Standard

The use of an appropriate Internal Standard (IS) is fundamental to correcting for the variability inherent in the bioanalytical process.[3] An IS is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[3] Its primary role is to mimic the analytical behavior of the analyte, thereby compensating for losses during sample processing and fluctuations in instrument response.[3]

Selecting the Ideal Internal Standard

The choice of an IS is a critical decision in method development. The ideal IS should not be present in the biological matrix and should not interfere with the analyte or other endogenous compounds.[4] There are two main types of internal standards:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL-IS co-elute with the analyte and experience nearly identical ionization efficiency, providing the most accurate correction for matrix effects and other sources of variability.[3]

-

Structural Analogs: When a SIL-IS is unavailable, a structural analog can be used. This compound should have similar physicochemical properties (e.g., polarity, pKa) and extraction recovery to the analyte.[4] However, it will have a different retention time and may not perfectly mimic the analyte's ionization behavior.

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (SIL) | Co-elutes with analyte, corrects for matrix effects and recovery losses most accurately. | Can be expensive and may not be commercially available for all analytes. |

| Structural Analog | More readily available and less expensive than SIL-IS. | Different retention time, may not fully compensate for matrix effects and differential extraction recovery. |

Sample Preparation: Isolating the Analyte from a Complex Milieu

Sample preparation is often the most challenging and time-consuming aspect of bioanalysis. Its primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the LC-MS/MS system. The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness.

Caption: A decision tree for selecting an appropriate sample preparation technique.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[5] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins.[6][7]

Protocol: Protein Precipitation of Human Plasma

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (ACN).[8]

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 15 seconds and centrifuge at 3,000 rpm for 5 minutes.

-

Inject a portion of the supernatant into the LC-MS/MS system.

| Parameter | Typical Value |

| Analyte Recovery | 80-110% |

| Throughput | High |

| Cost | Low |

| Matrix Effect Reduction | Moderate |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility.[9] This technique provides a cleaner extract than PPT by removing not only proteins but also many polar endogenous components.[10]

Protocol: Liquid-Liquid Extraction of a Small Molecule Drug from Urine

-

Pipette 500 µL of urine into a glass culture tube.

-

Add 50 µL of internal standard working solution and vortex.

-

Add 50 µL of 1 M sodium hydroxide to adjust the pH (if the analyte is a basic compound). Vortex briefly.

-

Add 3 mL of methyl tert-butyl ether (MTBE).

-

Cap the tube and vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the solution into the LC-MS/MS system.

| Parameter | Typical Value |

| Analyte Recovery | 70-95%[5] |

| Throughput | Moderate |

| Cost | Low to Moderate |

| Matrix Effect Reduction | Good |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects.[11] It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering components to be washed away.[12]

Protocol: Solid-Phase Extraction of Immunosuppressants from Whole Blood

-

Sample Pre-treatment: To 100 µL of whole blood, add 50 µL of internal standard working solution and 200 µL of zinc sulfate solution to precipitate proteins. Vortex and centrifuge.[3]

-

Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of hexane to remove non-polar interferences.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

Inject a portion of the solution into the LC-MS/MS system.

| Parameter | Typical Value |

| Analyte Recovery | >90% |

| Throughput | Low to Moderate (can be automated) |

| Cost | High |

| Matrix Effect Reduction | Excellent |

Method Validation: Ensuring the Reliability of Your Data

A bioanalytical method must be rigorously validated to demonstrate that it is reliable and reproducible for its intended use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation.[13][14] The recently harmonized ICH M10 guideline provides a global standard for these practices.[15]

Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

-

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[16] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[15]

-

Calibration Curve: A series of standards of known concentrations used to generate a response curve for quantifying the analyte in unknown samples.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[15]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.[17]

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2] It is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution.[18]

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).[16]

| Validation Parameter | Acceptance Criteria (ICH M10) |

| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The coefficient of variation (CV) at each QC level should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| LLOQ | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should meet the above criteria. |

| Carryover | The response in a blank sample following a high concentration sample should be ≤20% of the LLOQ response. |

Troubleshooting Common LC-MS/MS Issues in Bioanalysis

Even with a well-validated method, issues can arise during routine sample analysis. A systematic approach to troubleshooting is essential to identify and resolve problems quickly.

| Issue | Potential Causes | Recommended Actions |

| Poor Peak Shape (Tailing, Fronting, Splitting) | Column degradation, incompatible injection solvent, mobile phase issues (pH, buffer), system contamination.[19][20] | Check column performance, ensure injection solvent is weaker than mobile phase, prepare fresh mobile phase, flush the system. |

| High Carryover | Inadequate autosampler wash, adsorption to system components (injector, column), high analyte concentration.[4] | Optimize wash solvent composition and volume, use different materials for tubing and fittings, dilute high concentration samples.[18] |

| Inconsistent Internal Standard Response | Inaccurate pipetting, IS instability, matrix effects, contamination. | Verify pipetting accuracy, check IS stability, investigate matrix effects, ensure cleanliness of the system. |

| Loss of Sensitivity | Dirty ion source, detector aging, mobile phase contamination, column clogging.[20] | Clean the ion source, check detector performance, use high-purity solvents, replace column or in-line filters. |

Conclusion: A Commitment to Quality in Bioanalysis

The development of a robust and reliable LC-MS/MS protocol for bioanalysis is a meticulous process that demands a deep understanding of analytical chemistry principles and a commitment to rigorous scientific practice. By carefully considering each stage of the workflow, from sample preparation to method validation, researchers can generate high-quality data that is essential for advancing drug development and scientific knowledge. This guide provides a foundational framework for achieving this goal, emphasizing the importance of a systematic and scientifically-driven approach to bioanalytical method development.

References

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (2023). Available at: [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Available at: [Link]

-

Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Available at: [Link]

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available at: [Link]

-

Matrix effects: Causes and solutions. (n.d.). ResearchGate. Available at: [Link]

-

Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026). Infinix Bio. Available at: [Link]

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Available at: [Link]

-

TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Available at: [Link]

-

How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. (2021). YouTube. Available at: [Link]

-

Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. (2026). Reddit. Available at: [Link]

-

Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Available at: [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PubMed Central. Available at: [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

-

Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS. (2013). Chromatography Today. Available at: [Link]

-

Simple Extraction Protocol for Analysis of Immunosuppressant Drugs in Whole Blood. (2025). ResearchGate. Available at: [Link]

-

Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Available at: [Link]

- Bioanalysis by LC-MS/MS: A review. (2020).

-

a protein precipitation extraction method. (2019). protocols.io. Available at: [Link]

-

How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Available at: [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Available at: [Link]

-

Simultaneous Determination of Six Immunosuppressants in Human Whole Blood by HPLC-MS/MS Using a Modified QuEChERS Method. (2022). PubMed Central. Available at: [Link]

-

LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Available at: [Link]

-

Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024). protocols.io. Available at: [Link]

-

Protein Precipitation Method. (2025). Phenomenex. Available at: [Link]

-

LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. Available at: [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Available at: [Link]

-

Automated SPE-LC/MS/MS Assay for Immunosuppressant Drugs from Whole Blood. (n.d.). ITSP Solutions. Available at: [Link]

-

LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018). YouTube. Available at: [Link]

-

Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. (2025). PubMed Central. Available at: [Link]

- Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantit

- Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Available at: [Link]

- Solid-phase extraction: a principal option for peptide bioanalytical sample prepar

-

Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013). Element Lab Solutions. Available at: [Link]

-

An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PubMed Central. Available at: [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Available at: [Link]

-

Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Available at: [Link]

-

Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025). Waters Blog. Available at: [Link]

- On-line solid-phase extraction to enhance sensitivity in peptide biomarker analysis by microsepar

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Available at: [Link]

Sources

- 1. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]

- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 3. itspsolutions.com [itspsolutions.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. opentrons.com [opentrons.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]

- 11. idbs.com [idbs.com]

- 12. japsonline.com [japsonline.com]

- 13. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 14. fda.gov [fda.gov]

- 15. biotage.com [biotage.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. zefsci.com [zefsci.com]

- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]

- 19. m.youtube.com [m.youtube.com]

- 20. reddit.com [reddit.com]

Technical Guide: Derivatization Strategies for High-Sensitivity Bioanalysis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Executive Summary & Chemical Profile

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is a functionalized amino-alcohol intermediate, often encountered in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and novel heterocyclic pharmacophores.

The Analytical Challenge

While the furan ring provides UV absorption (

The Strategic Solution

This guide details a Pre-column Derivatization Protocol using o-Phthalaldehyde (OPA) in the presence of a thiol. This method transforms the non-fluorescent primary amine into a highly fluorescent 1-alkylthio-2-alkylisoindole derivative.

Key Advantages:

-

Femtomole Sensitivity: Enables detection limits (LOD) in the ng/mL range.[1]

-